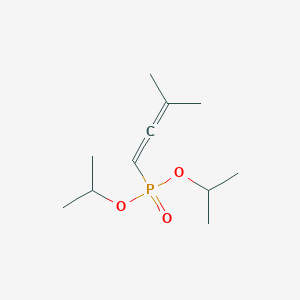
1-(3-Methylpyridin-2-yl)-3-prop-2-enylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylpyridin-2-yl)-3-prop-2-enylthiourea is a chemical compound that belongs to the class of thiourea derivatives Thiourea compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Preparation Methods
The synthesis of 1-(3-Methylpyridin-2-yl)-3-prop-2-enylthiourea typically involves the reaction of 3-methyl-2-pyridinecarboxaldehyde with propargylamine, followed by the addition of thiourea. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The general synthetic route can be summarized as follows:
Step 1: Condensation of 3-methyl-2-pyridinecarboxaldehyde with propargylamine in the presence of a base to form the intermediate Schiff base.
Step 2: Addition of thiourea to the Schiff base under reflux conditions to yield the final product, this compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(3-Methylpyridin-2-yl)-3-prop-2-enylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of corresponding amines.
Substitution: The thiourea moiety can undergo nucleophilic substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Methylpyridin-2-yl)-3-prop-2-enylthiourea has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic applications include its use as an antimicrobial and anticancer agent. Studies have shown that it exhibits cytotoxic activity against certain cancer cell lines.
Industry: In the industrial sector, the compound is used as an intermediate in the synthesis of other thiourea derivatives with applications in agriculture and material science.
Mechanism of Action
The mechanism of action of 1-(3-Methylpyridin-2-yl)-3-prop-2-enylthiourea involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that inhibit the activity of metalloenzymes. Additionally, the thiourea moiety can interact with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The exact pathways involved depend on the specific biological target and the context of its application.
Comparison with Similar Compounds
1-(3-Methylpyridin-2-yl)-3-prop-2-enylthiourea can be compared with other thiourea derivatives, such as:
1-(2-Pyridyl)-3-phenylthiourea: This compound has a similar structure but with a phenyl group instead of a prop-2-enyl group. It is also studied for its enzyme inhibitory properties.
1-(4-Methylpyridin-2-yl)-3-prop-2-enylthiourea: This compound differs by the position of the methyl group on the pyridine ring. It exhibits different biological activities due to the positional isomerism.
1-(3-Chloropyridin-2-yl)-3-prop-2-enylthiourea:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(3-methylpyridin-2-yl)-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-3-6-12-10(14)13-9-8(2)5-4-7-11-9/h3-5,7H,1,6H2,2H3,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKARFWPRGNXPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=S)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399347 |
Source


|
| Record name | ST51033082 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66713-58-4 |
Source


|
| Record name | ST51033082 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(2-hydroxyethyl)thio]-](/img/structure/B14459492.png)

![Methyl 4-[(4-chlorophenyl)(methyl)amino]benzoate](/img/structure/B14459502.png)
![Benzenamine, 4-[(5-nitro-2-thiazolyl)azo]-](/img/structure/B14459504.png)
![5-[(Benzylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one](/img/structure/B14459508.png)







